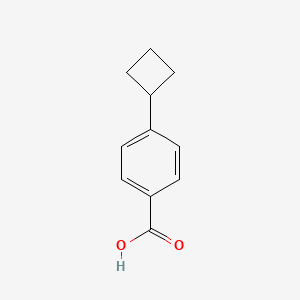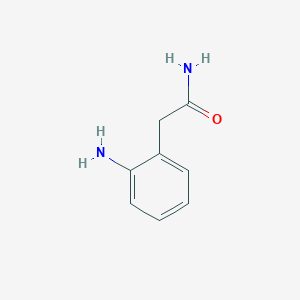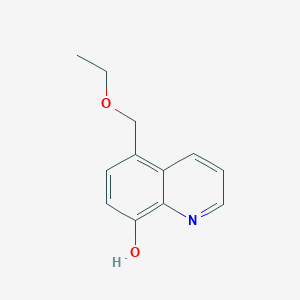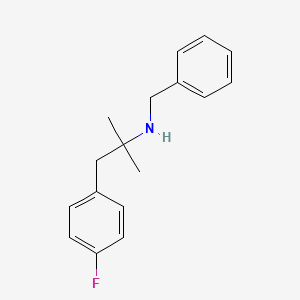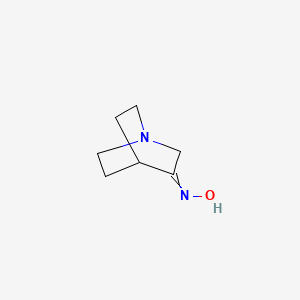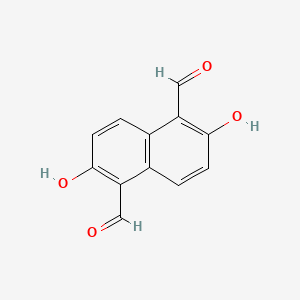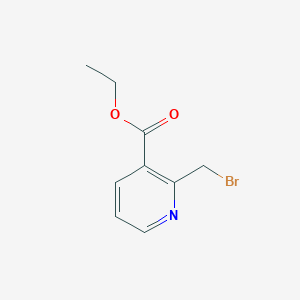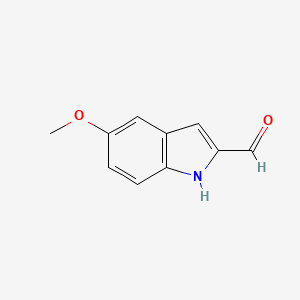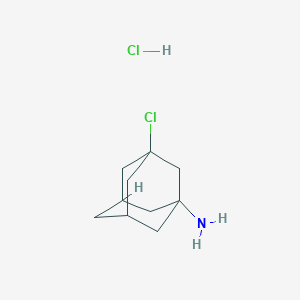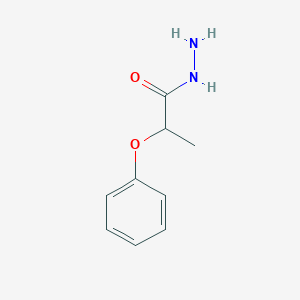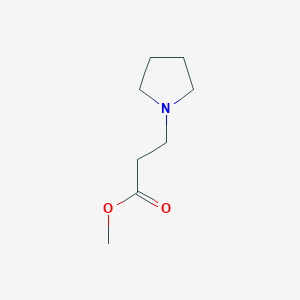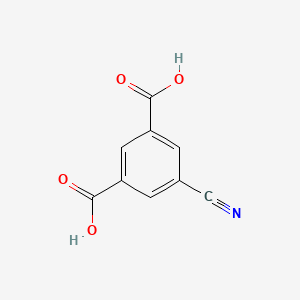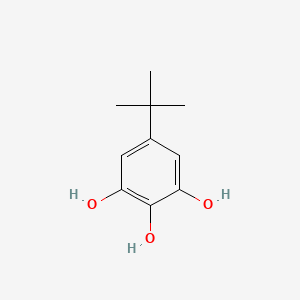
5-tert-Butylpyrogallol
Übersicht
Beschreibung
5-tert-Butylpyrogallol is a chemical compound with the molecular formula C10H14O3 . Its IUPAC name is 5-tert-butylbenzene-1,2,3-triol . The molecular weight of this compound is 182.22 g/mol .
Synthesis Analysis
The synthesis of 5-tert-Butylpyrogallol has been achieved through a reaction between pyrogallol and methyl linoleate in the presence of radical 2,2-diphenyl-1-picrylhydrazyl (DPPH) . Another method involves heating 2,6-Dimethoxy-4-t-butylphenol with pyridine hydrochloride .Molecular Structure Analysis
The molecular structure of 5-tert-Butylpyrogallol consists of a benzene ring substituted with three hydroxyl groups and a tert-butyl group . The InChI representation of the molecule isInChI=1S/C10H14O3/c1-10(2,3)6-4-7(11)9(13)8(12)5-6/h4-5,11-13H,1-3H3 . Physical And Chemical Properties Analysis
5-tert-Butylpyrogallol has a molecular weight of 182.22 g/mol . It has a topological polar surface area of 60.7 Ų . The compound has three hydrogen bond donors and acceptors each . The exact mass and monoisotopic mass of the compound are 182.094294304 g/mol .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
- Synthesis Methods : A study demonstrated the synthesis of 5-tert-Butylpyrogallol through microwave-assisted catalysis, achieving a yield of 56.2% (Guo, 2013).
- Molecular Structure : Investigations into the structures of oxidation products of similar compounds like 4,6-di-tert-butylpyrogallol have contributed to understanding the molecular behavior and potential applications of 5-tert-Butylpyrogallol (Shif et al., 1999).
Pharmacological Applications
- Antioxidant Properties : A study found that 5-tert-Butylpyrogallol exhibits strong antioxidant properties, surpassing those of natural antioxidants like VitC and artificial synthetics like BHT (Yang et al., 2009).
- Inflammation and Pain Management : It has been shown to possess properties that inhibit enzymes like 5-lipoxygenase and cyclooxygenase, which are involved in inflammation and pain, indicating potential therapeutic applications (Flynn et al., 1991).
Chemical Properties and Applications
- Detoxification Metabolism : Research on fenpyroximate, a compound related to 5-tert-Butylpyrogallol, reveals insights into the detoxification metabolism and species-specific responses to such compounds (Motoba et al., 2000).
- Crystal Structure : The crystal structure of compounds like 2, 8, 14, 20-tert-Butylpyrogallol[4]arene, related to 5-tert-Butylpyrogallol, was analyzed, offering valuable data for materials science and engineering (Dueno et al., 2008).
Biomedical Research
- Lipoxygenase-Activating Protein Inhibitors : Studies on 5-lipoxygenase-activating protein inhibitors, which include 5-tert-Butylpyrogallol derivatives, highlight their potential in treating diseases like asthma (Stock et al., 2011).
- Evaluation of tert-Butyl Isosteres : The evaluation of tert-butyl isosteres, which include 5-tert-Butylpyrogallol, provides insights into their physicochemical properties, efficacies, and activities in pharmacological contexts (Westphal et al., 2015).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
5-tert-butylbenzene-1,2,3-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O3/c1-10(2,3)6-4-7(11)9(13)8(12)5-6/h4-5,11-13H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCNISNCKPIVZDX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C(=C1)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50344522 | |
| Record name | 5-tert-Butylpyrogallol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50344522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-tert-Butylpyrogallol | |
CAS RN |
20481-17-8 | |
| Record name | 5-tert-Butylpyrogallol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50344522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-Hydroxy-4-methyl-2h-benzo[h]chromen-2-one](/img/structure/B1595658.png)
